4-{2-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-YL}PYRIDINE
Overview
Description
4-{2-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-YL}PYRIDINE is a complex organic compound that features a tetrazole ring attached to a pyridine ring through a benzyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{2-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-YL}PYRIDINE typically involves the following steps:
Formation of 2-chloro-4-fluorobenzyl alcohol: This intermediate is synthesized through the chlorination and fluorination of benzyl alcohol.
Tetrazole Formation: The tetrazole ring is introduced by reacting the benzyl alcohol derivative with sodium azide and a suitable catalyst under controlled conditions.
Coupling with Pyridine: The final step involves coupling the tetrazole derivative with a pyridine ring using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistency and safety .
Types of Reactions:
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro and fluoro positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Amines and reduced tetrazole derivatives.
Substitution: Various substituted pyridine and tetrazole derivatives.
Scientific Research Applications
4-{2-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-YL}PYRIDINE has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-{2-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-YL}PYRIDINE involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
2-chloro-4-fluorobenzyl alcohol: A precursor in the synthesis of the target compound.
2-chloro-4-fluorobenzyl chloride: Another intermediate used in various synthetic routes.
Uniqueness: 4-{2-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-YL}PYRIDINE stands out due to its unique combination of a tetrazole and pyridine ring, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-[2-[(2-chloro-4-fluorophenyl)methyl]tetrazol-5-yl]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFN5/c14-12-7-11(15)2-1-10(12)8-20-18-13(17-19-20)9-3-5-16-6-4-9/h1-7H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKFZNSDKVCGQKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)CN2N=C(N=N2)C3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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